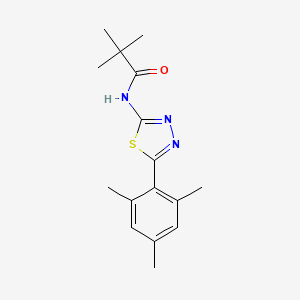

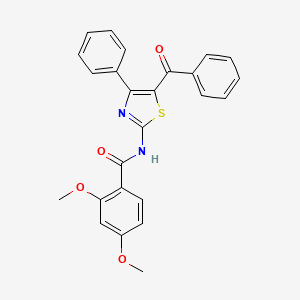

N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that has been found to have various biological activities. The addition of a pivalamide group to the 1,3,4-thiadiazole ring has been found to enhance the compound's stability and bioavailability, making it an attractive candidate for scientific research.

Scientific Research Applications

Insecticidal Activity

N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide has been investigated for its insecticidal properties. In a study, novel derivatives of dehydroabietic acid (DHA) containing the 1,3,4-thiadiazole moiety were synthesized. These compounds exhibited excellent insecticidal activities against cotton bollworm (Helicoverpa armigera), corn borer (Ostrinia nubilalis Hübner), and diamondback moth (Plutella xylostella). Compound 3a, in particular, demonstrated a mortality rate of 90.0% against H. armigera and 80.0% against O. nubilalis Hübner at a concentration of 200 µg/ml .

Antimicrobial Potential

Given the increasing resistance to synthetic pesticides, researchers have explored natural product-based alternatives. N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide derivatives could serve as promising antimicrobial agents. The incorporation of the 1,3,4-thiadiazole ring into the DHA scaffold enhances biological activity. Further studies are needed to evaluate their efficacy against specific pathogens .

Antifungal Properties

Previous works have shown that DHA derivatives containing the 1,3,4-thiadiazole heterocyclic moiety exhibit good fungicidal activity. N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide may contribute to this antifungal potential, making it relevant for agricultural and pharmaceutical applications .

Antiviral Research

While specific data on N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide’s antiviral activity are scarce, its structural features warrant investigation. The 1,3,4-thiadiazole moiety has been associated with antiviral properties in other compounds, making this area worth exploring .

Antitumor Studies

Although not directly studied for antitumor effects, the DHA scaffold and its derivatives have demonstrated antitumor activity. Researchers could explore N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide’s potential in cancer research .

Herbicidal Applications

1,3,4-Thiadiazoles have also shown herbicidal activity. While N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide’s specific herbicidal effects remain unexplored, its structural similarity to known herbicides suggests it could be relevant in weed control .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit various biological activities, including antimicrobial, antifungal, antiviral, antitumor, antioxidant, gastroprotective, antiulcer, and herbicidal activities

Mode of Action

It is known that 1,3,4-thiadiazoles, a class of small molecules, have received much interest in the fields of chemistry and biology due to their broad spectrum of activity . The specific interaction of N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazol structure have been reported to affect various biochemical pathways, leading to their broad spectrum of biological activities

Result of Action

Compounds with a similar 1,3,4-thiadiazol structure have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects

properties

IUPAC Name |

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-9-7-10(2)12(11(3)8-9)13-18-19-15(21-13)17-14(20)16(4,5)6/h7-8H,1-6H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAMSAGPVUYDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

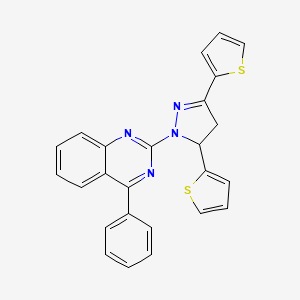

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3008060.png)

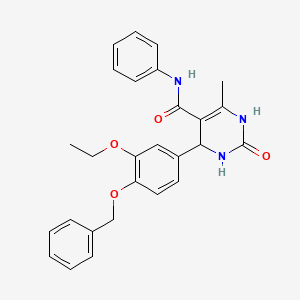

![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)

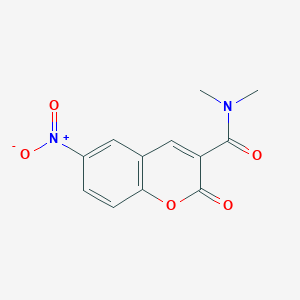

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)